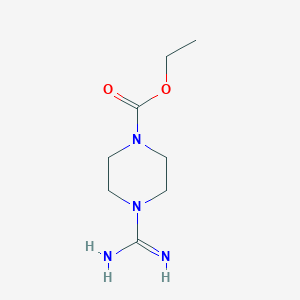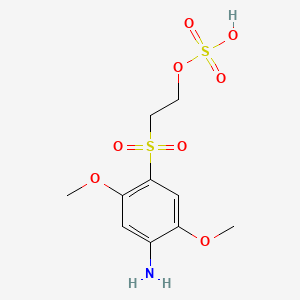
4-エトキシ-2-ニトロアニリン
概要
説明
4-Ethoxy-2-nitroaniline, also known as 2-nitro-p-phenetidine, is an organic compound with the molecular formula C8H10N2O3. It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to an aniline ring. This compound is commonly used in chemical synthesis and has various applications in scientific research and industry .
科学的研究の応用
4-Ethoxy-2-nitroaniline is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its structural properties.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the manufacture of specialty chemicals and materials
作用機序
Target of Action
It is known that nitroanilines, in general, can interact with various biological targets due to their aromatic nitro group and amine functional group .
Mode of Action
The mode of action of 4-Ethoxy-2-nitroaniline involves its two functional groups: the aromatic nitro group and the aromatic amine. The nitro group can be reduced, and the aromatic amine can be N-oxidized, forming hydroxylamine and nitroso derivatives. The effects of these derivatives are influenced by the substituent in the corresponding para position .
Biochemical Pathways
It’s known that nitroanilines can participate in diverse reactions such as coupling, condensation, and nucleophilic substitution . These reactions can potentially affect various biochemical pathways.
Pharmacokinetics
Following oral administration, the majority of the compound was excreted in urine, with 75-79% of the dose recovered within 72 hours . This suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance .
Result of Action
Nitroanilines are known to have potential hepatotoxicity and can affect the immune system . They may also cause skin and eye irritation .
生化学分析
Biochemical Properties
4-Ethoxy-2-nitroaniline plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to act as a biological environmental toxin, which suggests its involvement in inhibiting or altering the function of certain enzymes and proteins. The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions and potentially inhibit enzyme activity by binding to active sites .
Cellular Effects
The effects of 4-Ethoxy-2-nitroaniline on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to oxidative stress, which in turn affects cell function and viability. Additionally, 4-Ethoxy-2-nitroaniline may disrupt normal cellular processes by interfering with the synthesis and function of essential biomolecules .
Molecular Mechanism
At the molecular level, 4-Ethoxy-2-nitroaniline exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The nitro group in the compound is particularly reactive, allowing it to participate in redox reactions that generate reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethoxy-2-nitroaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethoxy-2-nitroaniline can degrade over time, leading to the formation of various byproducts that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of 4-Ethoxy-2-nitroaniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Studies have shown that high doses of 4-Ethoxy-2-nitroaniline can cause oxidative stress, tissue damage, and toxicity in various organs. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects .
Metabolic Pathways
4-Ethoxy-2-nitroaniline is involved in several metabolic pathways, including those mediated by enzymes such as monooxygenases and dioxygenases. These enzymes facilitate the degradation of the compound, leading to the formation of various metabolites. The compound’s metabolism can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, 4-Ethoxy-2-nitroaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and toxicity, as it may concentrate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of 4-Ethoxy-2-nitroaniline is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. For example, accumulation in the mitochondria may lead to increased oxidative stress and mitochondrial dysfunction .
準備方法
The synthesis of 4-Ethoxy-2-nitroaniline typically involves the nitration of 4-ethoxyaniline. The reaction is carried out by treating 4-ethoxyaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the aromatic ring .
Industrial production methods for 4-Ethoxy-2-nitroaniline may involve similar nitration processes, often optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .
化学反応の分析
4-Ethoxy-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation. This reaction produces 4-ethoxy-2-phenylenediamine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Oxidation: Although less common, the ethoxy group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or aldehydes
類似化合物との比較
4-Ethoxy-2-nitroaniline can be compared with other nitroaniline derivatives, such as:
4-Methoxy-2-nitroaniline: Similar structure but with a methoxy group instead of an ethoxy group.
4-Bromo-2-nitroaniline: Contains a bromine atom instead of an ethoxy group.
4-Fluoro-2-nitroaniline: Features a fluorine atom in place of the ethoxy group.
The uniqueness of 4-Ethoxy-2-nitroaniline lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
4-ethoxy-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFYBUAVOZFROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022084 | |
| Record name | 4-Ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-86-4 | |
| Record name | 4-Ethoxy-2-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethoxy-2-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethoxy-2-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-ethoxy-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-p-phenetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHOXY-2-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7399MO0I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole](/img/structure/B1294851.png)
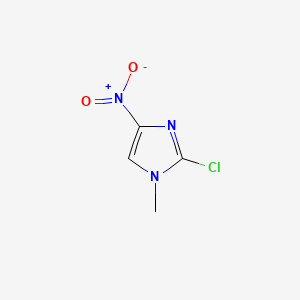

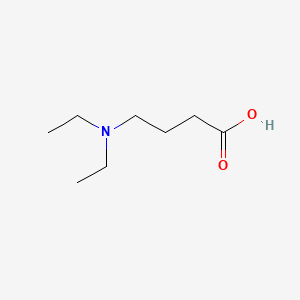


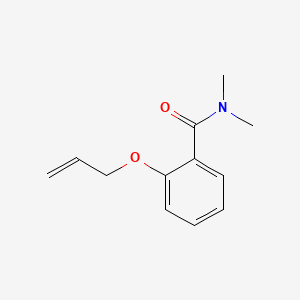
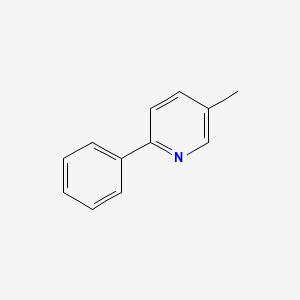
![N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine](/img/structure/B1294864.png)


